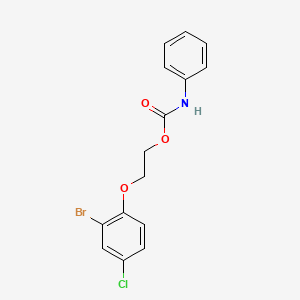
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate, also known as BCEPC, is a chemical compound that belongs to the family of carbamates. It is widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the degradation of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. BCEPC has been extensively studied for its potential applications in the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Mecanismo De Acción
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound also binds to beta-amyloid plaques in the brain, which can facilitate their detection and removal.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase of acetylcholine levels in the brain, the binding to beta-amyloid plaques, and the improvement of cognitive function and memory. This compound has also been shown to have neuroprotective effects, as it can prevent the oxidative damage and inflammation associated with neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high potency and selectivity as an acetylcholinesterase inhibitor, its ability to selectively bind to beta-amyloid plaques, and its potential use as a diagnostic tool for Alzheimer's disease. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential toxicity at high doses, which can limit its use in vivo.
Direcciones Futuras
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate could focus on several directions, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, the investigation of its potential use as a therapeutic agent for neurological disorders, and the exploration of its mechanisms of action and biochemical and physiological effects. Additionally, future research could also investigate the potential of this compound as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate involves the reaction between 2-(2-bromo-4-chlorophenoxy)ethanol and phenyl isocyanate in the presence of a catalyst, such as triethylamine or pyridine. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has been widely used in scientific research as a potent and selective inhibitor of acetylcholinesterase. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to alleviate the symptoms of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness and fatigue. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to beta-amyloid plaques, a hallmark of the disease.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-10-11(17)6-7-14(13)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOHDKYKHVEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
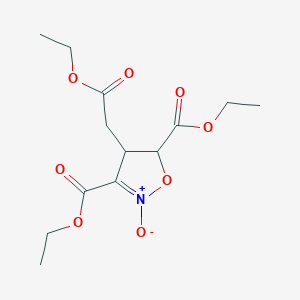
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
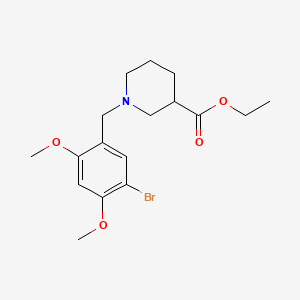
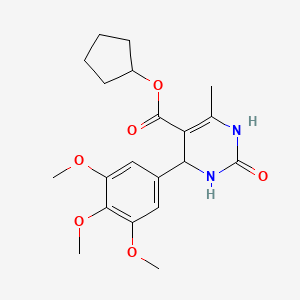
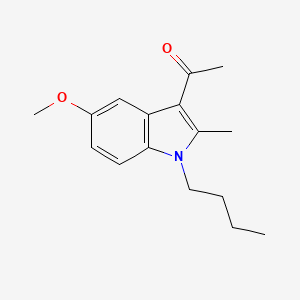

![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
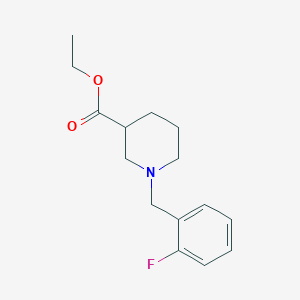
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)
